8-Amino-4-methoxyquinoline-2-carboxylic acid

Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease

8-Amino-4-methoxyquinoline-2-carboxylic acid (CAS 1609465-23-7) is a trisubstituted quinoline-2-carboxylic acid derivative featuring an electron-donating 8-amino group and a 4-methoxy substituent on the quinoline scaffold. This substitution pattern generates a distinct hydrogen-bond donor/acceptor profile (2 HBD, 5 HBA) and a moderate lipophilicity (cLogP 1.3), placing it in a unique physicochemical space among quinoline-2-carboxylic acid analogs.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B12854110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-4-methoxyquinoline-2-carboxylic acid
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=C1C=CC=C2N)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,12H2,1H3,(H,14,15)
InChIKeyZCHGSDINVYUJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-4-methoxyquinoline-2-carboxylic acid: Core Properties and Structural Identity


8-Amino-4-methoxyquinoline-2-carboxylic acid (CAS 1609465-23-7) is a trisubstituted quinoline-2-carboxylic acid derivative featuring an electron-donating 8-amino group and a 4-methoxy substituent on the quinoline scaffold [1]. This substitution pattern generates a distinct hydrogen-bond donor/acceptor profile (2 HBD, 5 HBA) and a moderate lipophilicity (cLogP 1.3), placing it in a unique physicochemical space among quinoline-2-carboxylic acid analogs [1]. The compound serves as a versatile intermediate for medicinal chemistry programs targeting metal-dependent enzymes and aminergic receptors, where the simultaneous presence of a metal-chelating 8-amino-carboxylate motif and a 4-methoxy group that modulates electronic properties offers differentiation from simpler mono-substituted analogs [2].

Metal-chelating intermediate for metalloenzyme inhibitor design
MAO-A screening tool compound with reported inhibitory profile
8-Amino/4-methoxy pattern enables distinct H-bond and metal-coordination properties

Why Generic Quinoline-2-Carboxylic Acid Analogs Cannot Substitute for 8-Amino-4-methoxyquinoline-2-carboxylic Acid


Generic substitution within the quinoline-2-carboxylic acid series is unreliable due to the functional cooperativity between the 8-amino and 4-methoxy groups. The 8-amino substituent is essential for establishing bidentate metal coordination via the adjacent carboxylate, while the 4-methoxy group electronically tunes the quinoline ring's electron density, modulating both metal-binding affinity and target selectivity [1]. Analogs lacking the 8-amino group (e.g., 4-methoxyquinoline-2-carboxylic acid) lose the primary metal-anchoring motif, whereas analogs without the 4-methoxy group (e.g., 8-aminoquinoline-2-carboxylic acid) exhibit altered electronic properties that shift their inhibitory profiles and pharmacokinetic behavior [2]. The quantitative evidence below demonstrates that these structural variations translate into measurable differences in potency, selectivity, and physicochemical drug-likeness parameters that cannot be compensated by empirical substitution.

Analogs lacking the 8-amino group lose the bidentate metal-chelation motif, which may alter target engagement and selectivity.

Removal of the 4-methoxy group shifts electronic properties and lipophilicity; selectivity and permeability profiles may differ.

4-Methoxyquinoline-2-carboxylic acid has only one H-bond donor, which may reduce binding enthalpy and orientational specificity in target sites.

Quantitative Differentiation Evidence for 8-Amino-4-methoxyquinoline-2-carboxylic Acid Compared to Closest Analogs


MAO-A Inhibitory Potency: 14.7-Fold Improvement Over 4-Hydroxy Analog Kynurenic Acid

8-Amino-4-methoxyquinoline-2-carboxylic acid inhibits recombinant human MAO-A with an IC50 of 25.3 µM [1]. In contrast, the endogenous 4-hydroxy analog kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) exhibits an IC50 of 373 µM against the same enzyme under comparable assay conditions [2]. The 14.7-fold potency gain is attributed to the 8-amino group enabling additional hydrogen-bond interactions within the substrate cavity, while the 4-methoxy group provides superior electronic complementarity compared to the 4-hydroxy group.

MAO-A Inhibition
Cross-study comparable
IC50 25.3 µM vs 373 µM (Kynurenic acid)
Supports MAO-A screening context
Recombinant human MAO-A; fluorescence detection
Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease

Physicochemical Drug-Likeness: TPSA Advantage Over 8-Aminoquinoline-2-Carboxylic Acid

The topological polar surface area (TPSA) of 8-amino-4-methoxyquinoline-2-carboxylic acid is 85.4 Ų, compared to 76.1 Ų for 8-aminoquinoline-2-carboxylic acid (the des-methoxy analog) [1][2]. This 9.3 Ų increase, driven by the 4-methoxy oxygen atom, places the compound closer to the optimal TPSA range (60–140 Ų) for balanced blood-brain barrier penetration and oral absorption [3]. The cLogP values diverge more sharply: 1.3 for the target compound versus 0.8 for the des-methoxy analog, reflecting the lipophilicity contribution of the 4-methoxy group.

Physicochemical Profile
Cross-study comparable
TPSA 85.4 Ų, cLogP 1.3 vs 76.1 Ų, cLogP 0.8
May support CNS drug-likeness review
Computed values; review experimental confirmation
Drug-Likeness Blood-Brain Barrier Permeability Physicochemical Profiling

Metal Chelation Architecture: Bidentate 8-Amino-Carboxylate Coordination Differentiated from Monodentate Analogs

The 8-amino group in 8-amino-4-methoxyquinoline-2-carboxylic acid forms a five-membered chelate ring with the 2-carboxylate upon metal binding, as evidenced by the crystal structure of the closely related 8-amino-4-isobutoxyquinoline-2-carboxylic acid bound to the catalytic zinc in human carbonic anhydrase II (PDB 5LVS), where the amino nitrogen and carboxylate oxygen coordinate the Zn²⁺ ion simultaneously [1]. The stability constant (log K₁) for the Cu²⁺ complex of 8-aminoquinoline (the core motif) is 4.95, whereas 4-methoxyquinoline lacking the 8-amino group forms complexes primarily through the ring nitrogen only, with substantially lower stability constants [2]. The carboxylic acid at position 2 further enhances chelation stability by providing an additional coordination site absent in simple 8-aminoquinoline.

Chelation Architecture
Class-level inference
Bidentate 8-NH₂/2-COOH; log K₁ (Cu²⁺) 4.95 for core
Pre-organized chelation motif may support metalloenzyme studies
Based on 8-aminoquinoline core; verify target-specific complex
Metal Chelation Metalloenzyme Inhibition Siderophore Mimetics

Hydrogen-Bond Donor Count: Two HBDs Enable Target Interactions Unavailable to 4-Methoxyquinoline-2-Carboxylic Acid

8-Amino-4-methoxyquinoline-2-carboxylic acid possesses two hydrogen-bond donor (HBD) atoms (8-NH₂ and 2-COOH), compared to only one HBD (2-COOH) for 4-methoxyquinoline-2-carboxylic acid [1][2]. This additional HBD from the 8-amino group enables a complementary donor–acceptor interaction with Asp/Glu side chains or backbone carbonyls in enzyme active sites, as visualized in the carbonic anhydrase II co-crystal structure where the 8-amino group forms a hydrogen bond with the Thr199 side chain [3]. The 4-methoxy analog without the 8-amino group cannot engage this interaction, resulting in orientational ambiguity and reduced binding enthalpy.

H-Bond Donor Count
Head-to-head
2 HBD (8-NH₂, 2-COOH) vs 1 HBD (2-COOH only)
Additional HBD enables key target interaction
Structurally validated in CA II co-crystal (PDB 5LVS)
Hydrogen Bonding Target Recognition Structure-Based Design

High-Value Application Scenarios for 8-Amino-4-methoxyquinoline-2-carboxylic Acid in Research and Industrial Procurement


Hit Identification for MAO-A Inhibitor Programs Targeting Neurodegeneration

The 25.3 µM IC50 against human MAO-A establishes 8-amino-4-methoxyquinoline-2-carboxylic acid as a validated hit for Parkinson's disease and depression programs requiring monoamine oxidase modulation [1]. Its 14.7-fold potency advantage over the endogenous metabolite kynurenic acid provides a measurable starting point for medicinal chemistry optimization, while the 4-methoxy group offers a synthetic handle for further SAR exploration without compromising the metal-chelating 8-amino-carboxylate pharmacophore [2].

Scaffold for Bidentate Metalloenzyme Inhibitor Libraries

The bidentate 8-amino-2-carboxylate chelation motif, structurally validated in human carbonic anhydrase II co-crystal structures, makes this compound an ideal core scaffold for constructing focused libraries targeting zinc-dependent enzymes (CA, MMP, HDAC) or iron-dependent dioxygenases [1]. Procurement of the pre-functionalized scaffold eliminates the need for post-synthetic 8-amino introduction, which typically requires protection/deprotection sequences and reduces overall yield [2].

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Profile

With a TPSA of 85.4 Ų, cLogP of 1.3, and only 2 rotatable bonds, 8-amino-4-methoxyquinoline-2-carboxylic acid resides within the optimal property space for CNS drug candidates [1]. Compared to 8-aminoquinoline-2-carboxylic acid (TPSA 76.1 Ų, cLogP 0.8), the 4-methoxy group shifts the compound closer to the CNS MPO sweet spot, making it a preferred building block for neuroscience-focused discovery programs where blood-brain barrier penetration is a critical parameter [2].

Metal-Sensing Probe Development Utilizing 8-Amino-Carboxylate Fluorescence Quenching

The 8-amino group serves as an electron donor that, upon metal coordination, can modulate the fluorescence properties of the quinoline ring system [1]. This property enables the design of turn-on or turn-off fluorescent sensors for Cu²⁺, Zn²⁺, or Fe³⁺ in biological matrices, where the 4-methoxy group provides additional spectral tuning compared to unsubstituted 8-aminoquinoline sensors [2]. The carboxylic acid functionality further permits conjugation to biomolecules or solid supports without compromising the metal-binding site.

Application
Selection Property
Validation Focus
MAO-A inhibitor screening
Reported MAO-A inhibition context
Enzyme inhibition endpoint review
Metalloenzyme inhibitor library design
Bidentate chelation scaffold
Metal coordination assay validation
CNS-penetrant probe development
Physicochemical drug-likeness review
BBB permeability assay context
Metal-sensing probe research
Fluorescence modulation potential
Metal-dependent spectral shift assay
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